molecular formula C16H13BrN2O2 B14808564 (3Z)-6-bromo-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one

(3Z)-6-bromo-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B14808564
M. Wt: 345.19 g/mol
InChI Key: DAIPVTYELRUVRH-UHFFFAOYSA-N
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Description

6-bromo-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 6th position, a methoxyphenyl group at the 3rd position, and a methyl group at the 5th position, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method involves the condensation of 5-methyl-1,3-dihydro-2H-indol-2-one with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the imine derivative. The bromination of the indole ring is then carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 6th position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-bromo-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

6-bromo-3-(4-methoxyphenyl)imino-5-methyl-1H-indol-2-one

InChI

InChI=1S/C16H13BrN2O2/c1-9-7-12-14(8-13(9)17)19-16(20)15(12)18-10-3-5-11(21-2)6-4-10/h3-8H,1-2H3,(H,18,19,20)

InChI Key

DAIPVTYELRUVRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)NC(=O)C2=NC3=CC=C(C=C3)OC

Origin of Product

United States

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